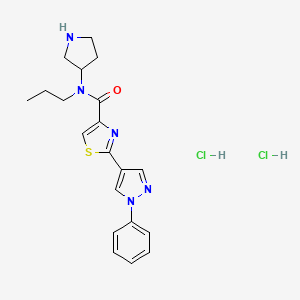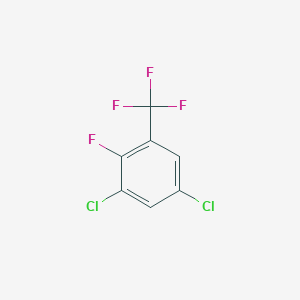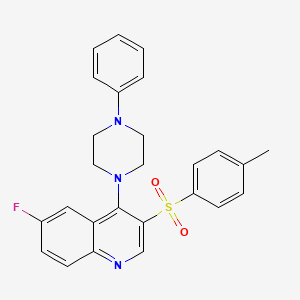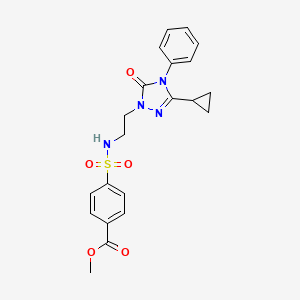
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrazole ring, a pyrrolidine ring, and a thiazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of such a compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions such as nitration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Compounds containing a pyrazole ring often have interesting photophysical properties .科学的研究の応用
Anticancer Properties
Research has shown that novel pyrazolopyrimidines derivatives exhibit cytotoxic activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds were synthesized through a series of chemical reactions involving carboxamide, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis highlights the importance of the pyrazole moiety in enhancing cytotoxic activity (Rahmouni et al., 2016).
Antimicrobial Activity
New heterocycles incorporating antipyrine moiety, synthesized using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been evaluated for their antimicrobial properties. These compounds, including coumarin, pyridine, and thiazole derivatives, showed significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Bondock et al., 2008).
Enzyme Inhibition
Studies on pyrazolopyrimidines and pyridine derivatives have also explored their role in enzyme inhibition, particularly targeting enzymes like 5-lipoxygenase. Such inhibitors are crucial in treating conditions like asthma and allergies by preventing the formation of inflammatory mediators. This research avenue highlights the therapeutic potential of these compounds beyond their antimicrobial and anticancer applications (Patel & Agravat, 2007).
Tuberculostatic Activity
Compounds derived from 2-chloro-3-cyanopyrazine, including those with pyrazine derivatives, have shown potential tuberculostatic activity. Such research indicates the possibility of developing new treatments for tuberculosis, leveraging the chemical diversity of pyrazine derivatives to enhance therapeutic efficacy (Foks et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS.2ClH/c1-2-10-24(17-8-9-21-12-17)20(26)18-14-27-19(23-18)15-11-22-25(13-15)16-6-4-3-5-7-16;;/h3-7,11,13-14,17,21H,2,8-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIXEPHXXZGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNC1)C(=O)C2=CSC(=N2)C3=CN(N=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)




![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)


